molecular formula C15H22N4O B2960768 N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine CAS No. 2198748-36-4

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine

Cat. No.: B2960768
CAS No.: 2198748-36-4
M. Wt: 274.368
InChI Key: QKQOWLCZAWTQKQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine is a structurally complex small molecule characterized by a cyclohexanamine core substituted with dimethyl groups at the nitrogen atom and a 3-methyl-imidazo[4,5-b]pyridine moiety linked via an ether oxygen at the 2-position. The imidazo[4,5-b]pyridine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases and DNA, while the cyclohexyl group may enhance lipophilicity and influence pharmacokinetic properties .

Properties

IUPAC Name

N,N-dimethyl-2-(3-methylimidazo[4,5-b]pyridin-2-yl)oxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-18(2)12-8-4-5-9-13(12)20-15-17-11-7-6-10-16-14(11)19(15)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQOWLCZAWTQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OC3CCCCC3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the imidazo[4,5-b]pyridine core, followed by its attachment to the cyclohexane ring. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting differences in substituents, molecular weight, and reported biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported/Inferred) Reference(s)
Target Compound : N,N-Dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine C₁₈H₂₅N₃O* ~323.42 g/mol Cyclohexyl-N(CH₃)₂; 3-methyl-imidazo[4,5-b]pyridin-2-yl-oxy Anticancer (hypothesized)
5-(3-Cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylpyrimidin-2-amine C₁₈H₂₂N₆ 322.41 g/mol Pyrimidin-2-ylamine; cyclohexyl-imidazo[4,5-b]pyridin-2-yl Not explicitly reported
N-[trans-3-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)cyclobutyl]-1,3-benzothiazol-2-amine C₁₈H₁₇N₅OS 351.43 g/mol Benzothiazol-2-amine; methoxy-imidazo[4,5-b]pyridin-3-yl; cyclobutyl linker Kinase inhibition (inferred)
N-Cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine C₁₈H₂₁N₅ 307.39 g/mol Imidazo[1,2-a]pyridine core; pyrimidin-2-ylamine; cyclohexyl-N(CH₃) Structural analog; activity unspecified
1-Ethyl-7-methyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 4-oxide C₂₄H₂₃N₅O₂ 433.47 g/mol Bis-imidazo[4,5-b]pyridine; phenyl-ether linker; 4-oxide Anticancer (patent-reported)

*Estimated based on structural analysis.

Key Structural and Pharmacological Differences

Core Heterocycle Variations: The target compound and most analogs share the imidazo[4,5-b]pyridine core. The benzothiazole substituent in introduces a sulfur-containing heterocycle, which may enhance interactions with thiol-rich enzyme active sites .

Substituent Effects :

  • Cyclohexyl vs. Aromatic Linkers : The cyclohexyl group in the target compound and may improve metabolic stability compared to phenyl or cyclobutyl linkers (e.g., ).
  • Oxygen vs. Nitrogen Linkages : The ether oxygen in the target compound’s 2-position (vs. direct C–N bonds in pyrimidinyl analogs) could modulate solubility and hydrogen-bonding capacity .

Biological Activity

N,N-Dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine, a compound derived from imidazo[4,5-b]pyridine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine core with a dimethylamino group and a methoxy-substituted imidazopyridine moiety. Its molecular formula is C13H18N4O, with a molecular weight of approximately 246.31 g/mol. The structural representation is as follows:

Chemical Structure CnHmNxOy\text{Chemical Structure }\text{C}_n\text{H}_m\text{N}_x\text{O}_y

Research indicates that compounds containing imidazo[4,5-b]pyridine scaffolds often exhibit interactions with various biological targets, including:

  • Enzyme Inhibition : Many derivatives show inhibitory activity against enzymes such as DPP-4 (dipeptidyl peptidase-4), which is crucial in glucose metabolism and has implications in diabetes treatment.
  • Receptor Modulation : These compounds may act as antagonists or agonists at specific receptors, influencing pathways related to inflammation and pain.

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A549 (Lung)15.2
MCF7 (Breast)12.5
HeLa (Cervical)10.8

The structure-activity relationship (SAR) analysis suggests that the presence of the imidazo[4,5-b]pyridine moiety contributes to enhanced anticancer properties.

2. Antidiabetic Potential

The compound has been evaluated for its effects on glucose metabolism. In vitro studies indicate that it may enhance insulin sensitivity and glucose uptake in muscle cells, which could be beneficial for managing type 2 diabetes.

3. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are reported as follows:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

A recent study investigated the pharmacokinetics of this compound in animal models. The results indicated good bioavailability and favorable pharmacokinetic profiles, suggesting potential for further development as a therapeutic agent.

Study Highlights:

  • Study Design : Oral administration in rats.
  • Findings : Peak plasma concentration reached within 1 hour; half-life of approximately 6 hours.

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